Cas no 1260786-87-5 (b-AMino-2-broMobenzenepropanol)
b-AMino-2-broMobenzenepropanol Chemical and Physical Properties
Names and Identifiers
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- b-AMino-2-broMobenzenepropanol
- Benzenepropanol, β-amino-2-bromo-
- 2-Amino-3-(2-bromophenyl)propan-1-ol
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- Inchi: 1S/C9H12BrNO/c10-9-4-2-1-3-7(9)5-8(11)6-12/h1-4,8,12H,5-6,11H2
- InChI Key: QDTJZOHATDYRIN-UHFFFAOYSA-N
- SMILES: C1(CC(N)CO)=CC=CC=C1Br
b-AMino-2-broMobenzenepropanol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Apollo Scientific | OR452183-250mg |
b-Amino-2-bromobenzenepropanol |
1260786-87-5 | 97% | 250mg |
£240.00 | 2025-02-20 | |
| Apollo Scientific | OR452183-500mg |
b-Amino-2-bromobenzenepropanol |
1260786-87-5 | 97% | 500mg |
£360.00 | 2025-02-20 | |
| Apollo Scientific | OR452183-1g |
b-Amino-2-bromobenzenepropanol |
1260786-87-5 | 97% | 1g |
£540.00 | 2025-02-20 | |
| Chemenu | CM449048-250mg |
b-Amino-2-bromobenzenepropanol |
1260786-87-5 | 95%+ | 250mg |
$*** | 2023-03-29 | |
| Chemenu | CM449048-500mg |
b-Amino-2-bromobenzenepropanol |
1260786-87-5 | 95%+ | 500mg |
$*** | 2023-03-29 | |
| Chemenu | CM449048-1g |
b-Amino-2-bromobenzenepropanol |
1260786-87-5 | 95%+ | 1g |
$*** | 2023-03-29 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00789520-1g |
b-Amino-2-bromobenzenepropanol |
1260786-87-5 | 95% | 1g |
¥3710.0 | 2023-04-04 | |
| Aaron | AR01JKZX-250mg |
b-Amino-2-bromobenzenepropanol |
1260786-87-5 | 97% | 250mg |
$145.00 | 2025-02-11 | |
| Aaron | AR01JKZX-500mg |
b-Amino-2-bromobenzenepropanol |
1260786-87-5 | 97% | 500mg |
$214.00 | 2025-02-11 | |
| Aaron | AR01JKZX-1g |
b-Amino-2-bromobenzenepropanol |
1260786-87-5 | 97% | 1g |
$318.00 | 2025-02-11 |
b-AMino-2-broMobenzenepropanol Related Literature
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Xiang Liu,Qian Sun,A. B. Djurišić,Maohai Xie,Baohu Dai,Jinyao Tang,Charles Surya,Changzhong Liao,Kaimin Shih RSC Adv., 2015,5, 100783-100789
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J. M. Granadino-Roldán,M. Fernández-Gómez,A. Navarro,T. Peña Ruiz,U. A. Jayasooriya Phys. Chem. Chem. Phys., 2004,6, 1133-1143
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Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
Additional information on b-AMino-2-broMobenzenepropanol
Introduction to B-Amino-2-bromobenzenepropanol (CAS No. 1260786-87-5)
B-Amino-2-bromobenzenepropanol, identified by the chemical compound code CAS No. 1260786-87-5, is a specialized organic molecule that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, featuring a brominated aromatic ring coupled with an amino-substituted propanol backbone, presents a unique structural framework that makes it a valuable intermediate in the development of novel therapeutic agents. The presence of both bromine and amino functional groups offers versatile reactivity, enabling its incorporation into complex molecular architectures through diverse synthetic pathways.
The structure of B-Amino-2-bromobenzenepropanol is characterized by a benzene ring substituted at the 2-position with a bromine atom, while the 3-position bears an amino group linked to a propyl alcohol moiety. This configuration imparts distinct electronic and steric properties, making it an attractive building block for medicinal chemists seeking to design molecules with tailored biological activities. The bromine atom, in particular, serves as a reactive handle for further functionalization via cross-coupling reactions such as Suzuki or Buchwald-Hartwig couplings, which are widely employed in constructing biaryl systems prevalent in many drug candidates.
In recent years, the pharmaceutical industry has placed increasing emphasis on the development of small-molecule inhibitors targeting enzyme-catalyzed processes relevant to human diseases. B-Amino-2-bromobenzenepropanol has been explored as a precursor in the synthesis of kinase inhibitors, particularly those targeting tyrosine kinases implicated in cancer and inflammatory disorders. The amino group of this compound can be readily modified to introduce pharmacophoric elements that interact with specific pockets within the enzyme active site. For instance, its incorporation into peptidomimetic scaffolds has shown promise in disrupting protein-protein interactions critical for disease pathogenesis.
Moreover, the bromobenzene moiety in B-Amino-2-bromobenzenepropanol facilitates its use in transition-metal-catalyzed reactions, enabling the construction of complex heterocyclic systems. Researchers have leveraged this property to develop novel scaffolds for antiviral and antibacterial agents. A notable application involves its transformation into fused aromatic rings through palladium-catalyzed coupling reactions, yielding derivatives with enhanced binding affinity to biological targets. These advances underscore the compound's versatility as a synthetic intermediate in drug discovery programs.
The synthetic utility of B-Amino-2-bromobenzenepropanol extends beyond its role as a building block; it also serves as a key intermediate in the preparation of chiral molecules through asymmetric transformations. Enantioselective methods have been employed to generate enantiomerically pure derivatives, which are often required for optimal pharmacological activity. Such approaches highlight the compound's significance in enantioselective synthesis, where precise control over stereochemistry is paramount for achieving therapeutic efficacy.
Recent studies have also explored the biological activity of derivatives derived from B-Amino-2-bromobenzenepropanol. Functionalized analogs have been investigated for their potential as neuroprotective agents, given their ability to modulate neurotransmitter receptor activity. The amino group, being highly tunable, allows for the introduction of various substituents that can fine-tune receptor binding properties. Preliminary results suggest that certain derivatives exhibit significant inhibitory effects on enzymes such as monoamine oxidase (MAO), which are implicated in neurodegenerative diseases like Parkinson's and Alzheimer's.
The pharmacokinetic profile of B-Amino-2-bromobenzenepropanol and its derivatives is another critical area of investigation. Metabolic stability and bioavailability are key factors determining whether a drug candidate progresses to clinical trials. Computational modeling and experimental studies have been conducted to assess how structural modifications influence these properties. For instance, modifications at the propyl alcohol moiety have been shown to impact solubility and metabolic clearance rates, providing insights into optimizing drug-like characteristics.
In conclusion, B-Amino-2-bromobenzenepropanol (CAS No. 1260786-87-5) represents a multifaceted compound with broad applicability in pharmaceutical research and development. Its unique structural features—comprising both bromine and amino functional groups—make it an invaluable tool for synthesizing structurally diverse and biologically active molecules. As advancements continue in medicinal chemistry and synthetic methodologies, this compound is expected to remain at the forefront of drug discovery efforts aimed at addressing unmet medical needs across various therapeutic domains.
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